Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 1,4-dioxaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C13H22O4 It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system with a tert-butyl ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. One common method involves the use of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid as the starting material. The reaction is carried out under anhydrous conditions with a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is primarily based on its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of a dioxaspirodecane ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of atoms within the molecule .
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)17-11(14)10-4-6-13(7-5-10)15-8-9-16-13/h10H,4-9H2,1-3H3 |
InChI Key |
OWXRKKKYCNVYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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